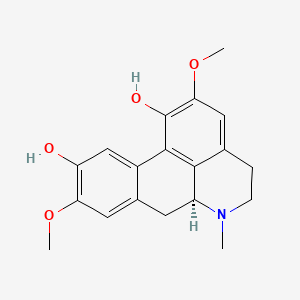
Bracteoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bracteoline is an aporphine alkaloid.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Bracteoline has been investigated for its potential therapeutic properties, particularly in the realm of pharmacology. Research indicates that this compound exhibits notable biological activities, including:
- Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties against a range of pathogens, making it a candidate for developing new antibiotics. For instance, a study highlighted its effectiveness against certain strains of bacteria and fungi, suggesting its potential use in treating infections .
- Anti-inflammatory Effects : this compound has shown promise in reducing inflammation, which is crucial for conditions such as arthritis and other inflammatory diseases. Its mechanism involves modulating inflammatory pathways, which could lead to the development of novel anti-inflammatory drugs .
- Neuroprotective Properties : Emerging research suggests that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer’s. This is attributed to its ability to protect neuronal cells from oxidative stress .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its structural complexity allows it to be utilized in the synthesis of various natural products and pharmaceuticals. Key applications include:
- Synthesis of Alkaloids : this compound is often used as a precursor in the synthesis of complex alkaloids due to its unique structural features. Researchers have developed synthetic routes that utilize this compound to create other biologically active compounds .
- Catalytic Reactions : The compound has been employed in catalytic reactions, where it acts as a catalyst or a reagent in organic transformations. This includes reactions that require specific stereochemical configurations, where this compound’s structure can facilitate desired outcomes .
Case Study 1: Antimicrobial Research
A study published in Angewandte Chemie explored the antimicrobial efficacy of this compound derivatives against resistant bacterial strains. The results indicated that certain modifications to the this compound structure enhanced its potency, suggesting avenues for drug development focused on resistant infections .
Case Study 2: Neuroprotection
Research conducted at Tokyo Institute of Technology investigated the neuroprotective effects of this compound on neuronal cell cultures exposed to oxidative stress. The findings revealed that this compound significantly reduced cell death and oxidative damage, highlighting its potential for therapeutic use in neurodegenerative conditions .
Data Table of Applications
Eigenschaften
Molekularformel |
C19H21NO4 |
|---|---|
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
(6aS)-2,9-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,10-diol |
InChI |
InChI=1S/C19H21NO4/c1-20-5-4-10-7-16(24-3)19(22)18-12-9-14(21)15(23-2)8-11(12)6-13(20)17(10)18/h7-9,13,21-22H,4-6H2,1-3H3/t13-/m0/s1 |
InChI-Schlüssel |
PLEOQAHCVRVCDL-ZDUSSCGKSA-N |
SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)O)OC)O)OC |
Isomerische SMILES |
CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)O)OC)O)OC |
Kanonische SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)O)OC)O)OC |
Synonyme |
bracteoline |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















